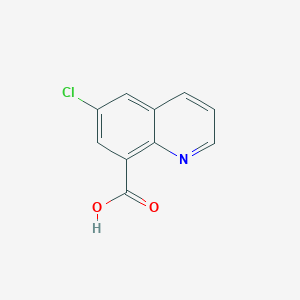

6-Chloroquinoline-8-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHKFVNCVUIGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214824 | |

| Record name | 6-Chloro-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6456-78-6 | |

| Record name | 6-Chloro-8-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006456786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloroquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-8-quinolinecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PP5MQZ3Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 6-Chloroquinoline-8-carboxylic acid

Document ID: CQC-8A-WG-2025 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical and physical properties of 6-Chloroquinoline-8-carboxylic acid (CAS No: 6456-78-6). The information presented is intended to support research and development activities, particularly in the fields of medicinal chemistry and targeted protein degradation.

Core Chemical and Physical Properties

This compound is a substituted quinoline derivative. Its core structure consists of a quinoline ring system chlorinated at the 6-position and functionalized with a carboxylic acid group at the 8-position. This compound is noted for its utility as a chemical intermediate and building block.

General and Physicochemical Data

The fundamental identifiers and experimentally observed properties of the compound are summarized below.

Table 1: General Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 6456-78-6 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |

| Molecular Weight | 207.61 g/mol | [1] |

| Appearance | Brown Solid | |

Table 2: Physicochemical Properties

| Property | Value | Notes | Reference |

|---|---|---|---|

| Melting Point | 220-222 °C | ||

| Boiling Point | 143 °C | At 12 Torr | |

| Solubility | Soluble in DMSO. Slightly soluble in Acetonitrile. | Qualitative assessment. | |

| pKa (Predicted) | -2.78 ± 0.10 | This is a predicted value and likely corresponds to the protonation of the quinoline nitrogen, not the deprotonation of the carboxylic acid. The experimental pKa of the carboxylic acid group is expected to be significantly higher. |

| Storage | Sealed in a dry place at room temperature or -20°C for long-term storage. |[1] |

Computational Data

In silico predictions provide valuable insights into the molecule's behavior in biological systems.

Table 3: Computational Properties

| Property | Value | Description | Reference |

|---|---|---|---|

| LogP | 2.5864 | Partition coefficient, indicating moderate lipophilicity. | |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | Sum of surfaces of polar atoms, influencing membrane permeability. | |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group. | |

| Hydrogen Bond Acceptors | 2 | The nitrogen atom and the carbonyl oxygen. |

| Rotatable Bonds | 1 | The C-C bond between the quinoline ring and the carboxyl group. | |

Synthesis and Reactivity

While specific synthetic procedures for this compound are not widely published, a plausible and chemically sound pathway can be inferred from established quinoline synthesis methods. The most common is the Skraup synthesis, followed by oxidation.

A likely route involves the Skraup cyclization of 4-chloro-2-methylaniline with glycerol in the presence of an acid catalyst and an oxidizing agent to form 6-chloro-8-methylquinoline.[3] The subsequent step would be the oxidation of the methyl group at the 8-position to a carboxylic acid, for which a strong oxidizing agent like potassium permanganate (KMnO₄) is typically used.

Caption: A plausible two-step synthesis of the target compound.

Biological and Pharmacological Context

Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block". This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

The carboxylic acid functional group on this molecule provides a convenient chemical handle for conjugation to a linker, which is a critical component of the PROTAC structure.[4]

Caption: The PROTAC cycle leading to targeted protein degradation.

Antimicrobial and Genotoxic Potential

The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[5] Quinolone antibiotics, for example, function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[6] It is plausible that this compound and its derivatives could exhibit antimicrobial activity through similar mechanisms.[6][7] Its characterization as "genotoxic" may also relate to interactions with DNA or associated enzymes.

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for the determination of key chemical properties.

Protocol: Melting Point Determination

This protocol outlines the capillary method for determining the melting range of a solid organic compound.[8] A sharp, narrow melting range is indicative of high purity.[9]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface to pack the solid down to a height of 1-2 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[10]

-

Accurate Determination: Heat the block to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid.

-

Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Standard workflow for determining the melting point range.

Protocol: Qualitative Solubility Assessment

This protocol determines the solubility of the compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[11][12]

Methodology:

-

Preparation: Place approximately 10-20 mg of this compound into a series of clean, small test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., Water, Ethanol, Acetonitrile, DMSO, 5% HCl, 5% NaOH, 5% NaHCO₃).

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds to ensure thorough mixing.[13]

-

Observation: Allow the tubes to stand and observe if the solid has completely dissolved. Compare against a control.

-

Classification:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A significant portion of the solid has dissolved.

-

Insoluble: The solid remains largely undissolved.

-

-

Acid/Base Test Interpretation:

-

Solubility in 5% NaOH and 5% NaHCO₃ confirms the presence of a sufficiently acidic group (the carboxylic acid).

-

Solubility in 5% HCl would indicate the presence of a basic group (the quinoline nitrogen).

-

Caption: Decision tree for classifying a compound by solubility.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. athabascau.ca [athabascau.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. saltise.ca [saltise.ca]

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloroquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-chloroquinoline-8-carboxylic acid, a substituted quinoline derivative with known antimicrobial and genotoxic properties. This document details the analytical techniques and experimental protocols used to confirm its molecular structure and provides insights into its potential biological mechanisms of action.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their broad range of biological activities. The precise determination of the structure of such compounds is paramount for understanding their chemical properties, reactivity, and interactions with biological systems. This guide outlines the multifaceted approach to elucidating the structure of this compound, integrating data from various spectroscopic methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| CAS Number | 6456-78-6 | [1] |

| Melting Point | 220-222 °C | |

| Boiling Point | 143 °C (at 12 Torr) | |

| Appearance | Brown solid | |

| Solubility | Slightly soluble in acetonitrile and DMSO |

Spectroscopic Analysis for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental spectra for this compound are not publicly available in detail, this section outlines the expected spectral characteristics based on its known structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and the acidic proton of the carboxylic acid group. The anticipated chemical shifts (δ) are summarized in Table 2. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (10-13 ppm) and its signal will disappear upon D₂O exchange.[2]

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.2 | dd | ortho, meta |

| H-3 | 7.5 - 7.8 | dd | ortho, ortho |

| H-4 | 8.2 - 8.6 | dd | ortho, meta |

| H-5 | 7.9 - 8.1 | d | ortho |

| H-7 | 7.6 - 7.9 | d | ortho |

| 8-COOH | 10.0 - 13.0 | br s | - |

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar quinoline structures.[3][4][5]

The carbon-13 NMR spectrum will provide information on the number of distinct carbon environments in the molecule. Ten signals are expected, corresponding to the ten carbon atoms in the this compound structure. The predicted chemical shifts are presented in Table 3. The carboxyl carbon is characteristically found in the downfield region (165-185 ppm).[3][6]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 125 - 130 |

| C-5 | 128 - 133 |

| C-6 | 130 - 135 |

| C-7 | 125 - 130 |

| C-8 | 138 - 143 |

| C-8a | 145 - 150 |

| 8-COOH | 165 - 175 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar quinoline structures.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (207.61). Due to the presence of a chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing a single chlorine atom.[9] Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the chlorine atom (-Cl, 35/37 Da).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 207/209 | [M]⁺ (Molecular ion) |

| 162/164 | [M - COOH]⁺ |

| 127 | [M - COOH - Cl]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.

Table 5: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 | O-H stretch | Carboxylic acid (broad) |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 1550-1650 | C=C and C=N stretch | Aromatic quinoline ring |

| 1210-1320 | C-O stretch | Carboxylic acid |

| ~900 | O-H bend | Carboxylic acid (out-of-plane) |

| 750-850 | C-Cl stretch | Aryl chloride |

Note: Predicted values are based on established IR correlation tables.[10][11][12][13][14][15][16]

Experimental Protocols

Synthesis of this compound[2]

A general procedure for the synthesis of this compound involves the reaction of 2-amino-5-chlorobenzoic acid with glycerol in the presence of a dehydrating agent and an oxidizing agent.

Materials:

-

2-Amino-5-chlorobenzoic acid

-

Glycerol

-

Iodine

-

Concentrated Sulfuric Acid

-

Chloroform

-

Ethyl Acetate

-

Activated Carbon

Procedure:

-

Mix 1.01 g of 2-amino-5-chlorobenzoic acid, 26.6 mg of iodine, and 0.76 g of glycerol and stir vigorously.

-

Slowly add 0.44 mL of concentrated sulfuric acid dropwise at 65-70 °C and react for 30 minutes.

-

Raise the temperature to 140 °C and continue the reaction for 6 hours.

-

After completion, add 17 mL of ice-cold water and adjust the pH to 6.5.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Dissolve the dried residue in chloroform and filter to remove insoluble material.

-

Add activated carbon to the filtrate, stir, and filter again to remove the activated carbon.

-

Remove the solvent by distillation.

-

Recrystallize the resulting residue from a mixed solution of chloroform and ethyl acetate.

-

Wash the crystals with ethyl acetate and remove the solvent by distillation to obtain the final product.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathway

6-Substituted 8-quinolinecarboxylic acids have been identified as potential antimicrobial and genotoxic agents. The antimicrobial activity of quinolone compounds often stems from their ability to inhibit bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[10][17][18]

The proposed mechanism of action involves the stabilization of the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately results in cell death. The genotoxic effects observed in eukaryotic cells may also be related to interactions with topoisomerases or direct DNA damage.

Caption: Proposed mechanism of antimicrobial action.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. The combined data from these techniques provide unambiguous evidence for the connectivity of atoms and the presence of key functional groups, confirming the assigned structure. The established antimicrobial and genotoxic potential of this class of compounds highlights the importance of precise structural characterization in the field of drug discovery and development. Further studies to obtain and analyze the detailed experimental spectra are crucial for a complete understanding of its chemical and biological profile.

References

- 1. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. ekwan.github.io [ekwan.github.io]

- 12. ajchem-a.com [ajchem-a.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. instanano.com [instanano.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Moxifloxacin - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of 6-Chloroquinoline-8-carboxylic Acid (CAS 6456-78-6)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical, chemical, and biological properties of 6-chloroquinoline-8-carboxylic acid, identified by CAS number 6456-78-6. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Core Physical and Chemical Data

This compound is a quinoline derivative with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol .[1][2][3] It typically presents as a brown solid.[1][4] Key physical and chemical properties are summarized in the tables below for ease of reference and comparison.

Physical Properties

| Property | Value | Source(s) |

| Physical State | Solid | [1][4] |

| Color | Brown | [1][4] |

| Melting Point | 220-222 °C | [1] |

| Boiling Point | 143 °C at 12 Torr | [1] |

| 410.3 °C at 760 mmHg | [5] | |

| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Acetonitrile and DMSO | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 6456-78-6 | [1][2][3][6] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2][3][6] |

| Molecular Weight | 207.61 g/mol | [1][3][7] |

| SMILES | C1=CC2=C(C=C(C=C1)Cl)N=C(C2)C(=O)O | [3] |

| MDL Number | MFCD02752433 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination (Siwoloboff Method)

The boiling point at reduced pressure is determined using a method analogous to the Siwoloboff method.

-

Sample Preparation: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at the bottom, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath. The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 12 Torr).

-

Heating: The heating bath is gradually heated.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Solubility Assessment

A qualitative assessment of solubility can be performed as follows:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetonitrile, DMSO, chloroform) are used.

-

Procedure: A small, measured amount of this compound (e.g., 1-5 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated or sonicated at a controlled temperature (e.g., room temperature). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, slightly soluble, insoluble).

Synthesis of this compound

A general synthetic route for this compound involves the reaction of 2-amino-5-chlorobenzoic acid with glycerol in the presence of an acid catalyst and an oxidizing agent.[1]

Biological Activity and Potential Mechanisms of Action

Quinoline derivatives are known to exhibit a range of biological activities, including antimicrobial and genotoxic effects.[8][9]

Antimicrobial Activity

The antimicrobial properties of quinoline-based compounds are often attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinoline derivatives can effectively halt bacterial cell division and lead to cell death.

Genotoxic Potential

The genotoxicity of certain quinoline derivatives has been a subject of study. One proposed mechanism for genotoxicity involves the metabolic activation of the quinoline ring to form reactive intermediates, such as enamine epoxides, which can then interact with DNA, leading to mutations or other forms of genetic damage. Another potential pathway for genotoxicity, particularly for nitro-substituted quinolines, involves the reduction of the nitro group to a reactive species that can also damage DNA.[10]

Conclusion

This compound is a compound with well-defined physical and chemical properties. Its biological activities as an antimicrobial and potential genotoxic agent are consistent with the broader class of quinoline derivatives. The information and protocols provided in this guide are intended to support further research and development involving this compound. Researchers should always adhere to appropriate safety protocols when handling this and any other chemical substance.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chemscene.com [chemscene.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. calpaclab.com [calpaclab.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and genotoxic properties of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of substituted quinoline carboxylic acids

An In-depth Technical Guide on the Biological Activity of Substituted Quinoline Carboxylic Acids

Introduction

The quinoline scaffold, a fused heterocyclic aromatic system composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives, particularly substituted quinoline carboxylic acids, have garnered significant attention from researchers and drug development professionals due to their broad spectrum of potent biological activities.[2][3] These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial agents.[2][4][5][6] The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to target specific cellular pathways and enzymes.[6][7] This guide provides a comprehensive overview of the key biological activities of substituted quinoline carboxylic acids, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Anticancer Activity

Substituted quinoline carboxylic acids exhibit potent antiproliferative effects against a variety of cancer cell lines through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes and signaling pathways.[4][8]

Mechanisms of Action

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): A primary anticancer mechanism for some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[9] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is vital for the proliferation of rapidly dividing cancer cells.[9] By blocking DHODH, these compounds deplete the pyrimidine pool required for DNA and RNA synthesis, leading to cell growth arrest.[9] The carboxylate group of the quinoline is critical for this activity, as it forms a salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[9][10]

Caption: Inhibition of hDHODH by quinoline carboxylic acids disrupts pyrimidine synthesis.

-

Induction of Apoptosis: Many quinoline carboxylic acid derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[4] This is often achieved by modulating the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[4][11] This imbalance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately resulting in cell death.[4]

Caption: Intrinsic apoptosis pathway induced by quinoline carboxylic acid derivatives.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle in cancer cells, inducing arrest at various phases, most commonly the G2/M and S phases.[4] This prevents cancer cells from dividing and proliferating.[4][12] The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[4] Some derivatives have been shown to cause an S-phase arrest, leading to programmed cell death.[13]

-

Other Mechanisms:

-

Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerases, enzymes essential for DNA replication, leading to DNA damage and cell death.[4]

-

Kinase Inhibition: Quinoline derivatives have been reported as inhibitors of various kinases involved in cancer progression, such as Pim-1 kinase, EGFR, and HER-2.[11][12]

-

Tubulin Polymerization Inhibition: Some hybrid molecules of indole and quinoline have shown potent inhibition of tubulin polymerization, arresting the cell cycle in the G2/M phase.[12]

-

Quantitative Anticancer Activity

The anticancer potency of substituted quinoline carboxylic acids is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀). A lower value indicates greater potency.

| Compound/Derivative Class | Cell Line(s) | Assay | IC₅₀ / GI₅₀ (µM) | Reference |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | MTT | 82.9% growth reduction | [13] |

| 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b) | MCF-7 (Breast) | Flow Cytometry | Induced S phase arrest | [13] |

| Quinoline-based analogue 41 | - | DHODH Inhibition | 0.00971 | [10][14] |

| Quinoline-based analogue 43 | - | DHODH Inhibition | 0.0262 | [10][14] |

| Indole quinoline hybrid (2) | K562 | Tubulin Polymerization | 2.09 | [12] |

| Quinoline-2-carboxylic acid | MCF-7 (Breast) | SRB | Significant growth inhibition | [15][16] |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | SRB | Significant growth inhibition | [15][16] |

| Quinoline-4-carboxylic acid | MCF-7 (Breast) | SRB | Significant growth inhibition | [15][16] |

| Quinoline-chalcone hybrid 39 | A549 (Lung) | Cytotoxicity | 1.91 | [8] |

| Quinoline-chalcone hybrid 40 | K-562 (Leukemia) | Cytotoxicity | 5.29 | [8] |

Experimental Protocols

1.3.1. Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

-

Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives. Add the compounds to the wells and include vehicle and positive controls.[4][6]

-

Incubation: Incubate the plate for 24-72 hours.[4]

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 4 hours.[6]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.[1]

-

Caption: General workflow for the MTT cell viability assay.

1.3.2. Cell Cycle Analysis

-

Principle: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

-

Methodology:

-

Treatment: Treat cells with the quinoline derivative for a specified time.

-

Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.

-

Antimicrobial Activity

Quinolone carboxylic acids are renowned for their potent antibacterial activity, forming the basis of the widely used quinolone class of antibiotics.[9]

Mechanism of Action

The primary antibacterial mechanism of quinolone carboxylic acids is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[9] The quinolone molecule stabilizes the covalent complex between the enzyme and DNA, which leads to the accumulation of double-stranded DNA breaks and ultimately results in bacterial cell death.[9] The carboxylic acid group at the C-3 position and the ketone at C-4 are essential for this activity.[9][17]

Caption: Mechanism of quinolone action on bacterial topoisomerases.

Quantitative Antimicrobial Activity

Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Bacterial/Fungal Strain(s) | MIC (µg/mL) | Reference |

| Quinolinequinone (QQ2) | Staphylococcus spp. (clinically resistant) | 1.22–9.76 | [18] |

| Quinolinequinone (QQ6) | Staphylococcus spp. (clinically resistant) | 2.44–9.76 | [18] |

| Quinolinequinone (QQ7) | Candida albicans | 4.88 | [18] |

| Quinolinequinone (QQ8) | Candida albicans | 4.88 | [18] |

| [2,3′-Biquinoline]-4-carboxylic acid analog (10 ) | Bacteria | 20.7 ± 1.5 mm (inhibition zone) | [19] |

| Quinoline-based hydroxyimidazolium hybrid (7b ) | S. aureus | 2 | [20] |

| Quinoline-based hydroxyimidazolium hybrid (7b ) | M. tuberculosis H37Rv | 10 | [20] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

-

Principle: The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[21]

-

Methodology:

-

Preparation: Prepare serial two-fold dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[21]

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]

-

Controls: Include a positive control (bacteria without compound), a negative control (broth with solvent), and a sterility control (broth only).[6][21]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Anti-inflammatory Activity

Certain substituted quinoline carboxylic acids have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[5]

Mechanism of Action

-

Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes.[5][22] Quinoline derivatives have been shown to inhibit the activation of NF-κB, which in turn downregulates the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[5][22]

-

Inhibition of Cyclooxygenase (COX): Some quinoline derivatives can inhibit the activity of cyclooxygenase enzymes, particularly COX-2, which is induced during inflammation.[22][23] By blocking COX-2, these compounds reduce the synthesis of prostaglandins, which are potent inflammatory mediators.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. ijmphs.com [ijmphs.com]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SAR of Quinolines.pptx [slideshare.net]

- 18. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. biosynce.com [biosynce.com]

- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Applications of 6-Chloroquinoline-8-carboxylic Acid in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of a specific derivative, 6-Chloroquinoline-8-carboxylic acid, in drug discovery and development. While direct experimental data on this particular molecule is emerging, its structural features suggest significant potential as an intermediate and a pharmacologically active agent, particularly in the fields of oncology, infectious diseases, and beyond. This document consolidates information on the synthesis, potential mechanisms of action, and relevant experimental protocols for evaluating compounds based on the this compound core. All quantitative data from related compounds are presented in structured tables, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, malaria, and viral infections.[1][3][4] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2] The presence of the chlorine atom at the 6-position and a carboxylic acid at the 8-position in this compound offers unique electronic and steric properties, making it an attractive starting point for the synthesis of novel bioactive molecules.

Synthesis of this compound and Its Derivatives

Derivatives of this compound can be synthesized by leveraging the reactivity of the carboxylic acid group. Standard organic chemistry transformations such as esterification, amidation, and conversion to acid chlorides can be employed to generate a diverse library of compounds for biological screening.

General Experimental Protocol for Quinoline Synthesis (Illustrative)

The following is a general procedure for the synthesis of quinoline derivatives, which can be adapted for this compound.

Reaction: Skraup-Doebner-Von Miller Reaction

Materials:

-

Substituted aniline (e.g., 4-chloro-2-aminobenzoic acid)

-

α,β-Unsaturated aldehyde or ketone (e.g., acrolein)

-

Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)

-

Sulfuric acid (concentrated)

-

Glycerol

Procedure:

-

To a cooled solution of the substituted aniline in concentrated sulfuric acid, slowly add glycerol with constant stirring.

-

Add the oxidizing agent portion-wise, maintaining the temperature below a specified limit.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide) until a precipitate is formed.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.

Potential Applications in Medicinal Chemistry

Based on the extensive research on structurally related quinoline derivatives, this compound holds significant promise in several therapeutic areas.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms.[2][3][5]

Mechanisms of Action:

-

Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[1][2] The 8-hydroxyquinoline 7-carboxylic acid moiety, structurally similar to our core molecule, has been identified as an important pharmacophore for Pim-1 kinase inhibition.[5]

-

Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][5]

-

Topoisomerase Inhibition: Certain quinolines can intercalate into DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby inducing DNA damage and cell death.[2][6]

-

Induction of Apoptosis: Quinoline carboxylic acids can induce programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, leading to the activation of caspase cascades.[6][7]

Quantitative Data for Representative Anticancer Quinoline Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Quinoline-indole hybrids | K562 | 2.09 - 2.54 | Tubulin polymerization inhibition | [5] |

| Quinoline-2-carboxamides | PC-3 | 1.29 - 2.81 | Pim-1 kinase inhibition | [5] |

| Quinoline-2-carboxylic acid aryl ester | PC3 | 26 (µg/mL) | Induction of apoptosis, S-phase arrest | [7] |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Micromolar range | Selective cytotoxicity | [8][9] |

Antimalarial Activity

The quinoline core is famously present in several antimalarial drugs, including chloroquine and mefloquine. The 6-chloroquinoline moiety, in particular, is a key structural feature of many potent antimalarial compounds.[10][11][12]

Mechanism of Action: The primary mechanism of action of many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. The parasite digests hemoglobin, releasing toxic free heme. Quinoline derivatives are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[13]

Quantitative Data for Representative Antimalarial 6-Chloroquinoline Derivatives:

| Compound Class | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| 6-Chloro-2-arylvinylquinolines | Dd2 (CQ-resistant) | Low nanomolar range | [14] |

| Chloroquine derivatives (SKM13) | CQ-resistant | More effective than Chloroquine | [12] |

| 7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinolines | W2 (CQR clone) | 1.4 - 46 | [10] |

Antiviral Activity

Quinoline derivatives have also demonstrated promising activity against a range of viruses, including the Human Immunodeficiency Virus (HIV).[3][15][16][17]

Mechanism of Action: A key target for many antiviral quinolines is the HIV reverse transcriptase (RT), an essential enzyme for the replication of the virus.[3][15][17] They can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that inhibits its activity.[3][15] The presence of electron-withdrawing substituents on the quinoline ring has been shown to enhance HIV-1 RT inhibitory activity.[17]

Quantitative Data for Representative Antiviral Quinoline Derivatives:

| Compound Class | Target | IC50 (µM) | Reference |

| Quinolin-2-one derivatives | HIV-1 RT | 0.15 - 0.21 | [3] |

| 2-Phenylamino-4-phenoxyquinoline derivatives | HIV-1 RT | 1.22 - 1.93 | [16] |

| Quinolinonyl non-diketo acid derivatives | HIV-1 Ribonuclease H | ~1.5 | [18] |

Key Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19][20][21][22][23]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimalarial Activity: In Vitro Assay against Plasmodium falciparum

The SYBR Green I-based fluorescence assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[24]

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, which reflects parasite growth.[24]

Procedure:

-

Parasite Culture: Culture synchronized ring-stage P. falciparum in human erythrocytes.

-

Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds.

-

Infection and Incubation: Add the parasitized erythrocytes to the drug plate and incubate for 72 hours under appropriate gas conditions (5% O2, 5% CO2, 90% N2).

-

Lysis and Staining: Lyse the erythrocytes and stain the parasitic DNA with SYBR Green I.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay

An enzyme-linked immunosorbent assay (ELISA)-based kit can be used to measure the inhibition of HIV-1 RT.

Principle: The assay measures the incorporation of digoxigenin- and biotin-labeled dUTPs into a DNA strand synthesized by the reverse transcriptase using a template/primer hybrid. The incorporated biotin can be detected by streptavidin-peroxidase and a colorimetric substrate.

Procedure:

-

Reaction Setup: In a microplate, combine the template/primer hybrid, dNTPs, the test compound at various concentrations, and the HIV-1 RT enzyme.

-

Incubation: Incubate the plate to allow for the reverse transcription reaction to occur.

-

Detection: Transfer the reaction mixture to a streptavidin-coated microplate. Add an anti-digoxigenin-peroxidase antibody conjugate.

-

Substrate Addition: Add a peroxidase substrate (e.g., ABTS) and measure the absorbance.

-

Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways in Cancer Targeted by Quinoline Derivatives

Caption: Key signaling pathways in cancer targeted by quinoline derivatives.

Experimental Workflow for Anticancer Drug Screening

Caption: General experimental workflow for in vitro anticancer screening.

Experimental Workflow for Antiviral Drug Screening

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 5. ijmphs.com [ijmphs.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. iddo.org [iddo.org]

An In-depth Technical Guide to 6-Chloroquinoline-8-carboxylic acid: Synthesis, History, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoline-8-carboxylic acid is a heterocyclic building block that has garnered significant interest in medicinal chemistry, primarily for its role as a key component in ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its incorporation into Proteolysis Targeting Chimeras (PROTACs) has solidified its importance in the field of targeted protein degradation. This technical guide provides a comprehensive overview of the literature and history of this compound, including its synthesis, physicochemical properties, and its application in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 6456-78-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₆ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 207.61 g/mol | --INVALID-LINK-- |

| Form | Solid | --INVALID-LINK-- |

| Boiling Point | 143 °C (at 12 Torr) | --INVALID-LINK-- |

| Density | 1.469±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly) | --INVALID-LINK-- |

| Storage Temperature | Room Temperature (Sealed in dry) | --INVALID-LINK-- |

History and First Synthesis

While the broader quinoline scaffold has a rich history dating back to its isolation from coal tar in the 1830s, the specific discovery and first synthesis of this compound are not extensively documented in readily available literature. Its emergence as a significant synthetic intermediate is closely tied to the development of quinoline-based pharmaceuticals and, more recently, its utility in constructing ligands for targeted protein degradation. The synthesis of related chloroquinoline carboxylic acids has been described in various patents for pharmaceutical applications.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-2-methylaniline. The first step involves a Skraup synthesis to construct the quinoline ring system, followed by an oxidation of the methyl group at the 8-position to the carboxylic acid.

Step 1: Synthesis of 6-Chloro-8-methylquinoline

A common method for the synthesis of the intermediate 6-chloro-8-methylquinoline is the Skraup reaction, which involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[2]

Experimental Protocol:

-

To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature.

-

Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction may be observed, potentially causing the temperature to rise to reflux (~200 °C).

-

After the initial exotherm subsides, continue stirring the reaction mixture at 140 °C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and stir overnight.

-

Quench the reaction by pouring it into chilled water (5 L).

-

Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.

-

Add ethyl acetate (3 L) and stir for 30 minutes.

-

Filter the mixture through a celite bed.

-

Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).

-

Combine the organic layers, wash with water (3 L) and brine solution (3 L).

-

Dry the organic phase over sodium sulfate and concentrate under vacuum to obtain the crude product.

-

Purify the crude residue by flash chromatography using a mixture of ethyl acetate and hexane (5:95) to afford 6-chloro-8-methylquinoline.[2]

Step 2: Oxidation to this compound

The conversion of the 8-methyl group to a carboxylic acid can be achieved using strong oxidizing agents. A relevant method is described in a Chinese patent for the hydrolysis of 8-(trichloromethyl)quinoline derivatives to the corresponding carboxylic acids, suggesting that oxidation of the methyl group to a trichloromethyl group followed by hydrolysis is a viable route. Direct oxidation of the methyl group is also a common transformation in organic synthesis.

Experimental Protocol (General Procedure based on related transformations):

-

A solution of 6-chloro-8-methylquinoline in a suitable solvent (e.g., a mixture of sulfuric acid and nitric acid) is prepared.

-

The mixture is heated, and an oxidizing agent is added.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction is cooled and quenched with water.

-

The pH is adjusted to precipitate the carboxylic acid product.

-

The solid is collected by filtration, washed, and dried to yield this compound.[3]

Application in Targeted Protein Degradation

The primary application of this compound in modern drug discovery is as a precursor to ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are integral components of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.

Role in PROTACs

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is a key building block for the synthesis of VHL ligands, such as VH032.[2][4][5][6][7] The carboxylic acid group provides a convenient handle for attaching a linker, which is then connected to a ligand for the target protein.

Biological Activity and Experimental Protocols

While quantitative biological data for this compound in isolation is scarce in the literature, its importance is demonstrated through its incorporation into potent VHL ligands. The activity of these ligands is typically assessed using biochemical and cellular assays.

VHL Binding Assays

The binding affinity of ligands to the VHL protein complex is a critical parameter in the development of effective PROTACs. Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common methods used to quantify this interaction.

Fluorescence Polarization (FP) Binding Assay Protocol:

This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled VHL ligand (probe) upon binding to the larger VHL protein complex. Unbound probe tumbles rapidly in solution, resulting in low polarization, while the bound probe tumbles much slower, leading to higher polarization. A test compound that binds to VHL will displace the fluorescent probe, resulting in a decrease in fluorescence polarization.

-

Reagents and Materials:

-

Procedure:

-

Add a fixed concentration of the VBC complex and the fluorescent probe to the wells of a microplate.

-

Add serial dilutions of the test compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay Protocol:

This assay measures the energy transfer between a donor fluorophore (e.g., terbium cryptate) conjugated to an anti-tag antibody that recognizes a tagged VHL protein, and an acceptor fluorophore (e.g., a fluorescent dye) on the VHL ligand. When the ligand binds to the protein, the donor and acceptor are in close proximity, allowing FRET to occur. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.[4][11]

-

Reagents and Materials:

-

Tagged (e.g., His-tagged or GST-tagged) VBC protein complex.

-

Terbium-labeled anti-tag antibody (donor).

-

Fluorescently labeled VHL ligand (acceptor).[4]

-

Assay buffer.

-

Test compound.

-

Microplate reader capable of TR-FRET measurements.

-

-

Procedure:

-

Add the tagged VBC complex, the terbium-labeled antibody, and the fluorescently labeled ligand to the wells of a microplate.

-

Add serial dilutions of the test compound.

-

Incubate the plate.

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Conclusion

This compound is a vital synthetic intermediate in the field of medicinal chemistry, particularly for the development of VHL E3 ligase ligands used in PROTACs. While its own biological activity is not extensively characterized, its role as a foundational building block for potent and selective protein degraders is well-established. The synthetic routes to this compound are accessible, and a variety of robust biochemical and cellular assays are available to evaluate the activity of the resulting VHL ligands and PROTACs. As the field of targeted protein degradation continues to expand, the importance of versatile building blocks like this compound is set to grow.

References

- 1. CN103709100A - Preparation method of 8-chloroquinolone derivative - Google Patents [patents.google.com]

- 2. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102942524A - Preparation method of quinoline derivative - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. VHL Binding Assay Kit | Scientist.com [app.scientist.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. revvity.com [revvity.com]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 6-Chloroquinoline-8-carboxylic acid

Disclaimer: This document provides a comprehensive overview of the available safety, toxicity, and handling information for 6-Chloroquinoline-8-carboxylic acid and its close structural isomers. No direct toxicological studies for this compound (CAS No. 6456-78-6) were found in the public domain at the time of this writing. The information presented herein is aggregated from Safety Data Sheets (SDS) of structurally similar compounds and general toxicological data on quinoline derivatives. This guide is intended for use by trained professionals in research and drug development and should be used to supplement, not replace, established laboratory safety protocols and professional judgment.

Chemical and Physical Properties

This compound is a halogenated quinoline carboxylic acid derivative. While specific experimental data for this compound is scarce, its properties can be inferred from its structure and data available for related compounds.

| Property | Data | Source |

| CAS Number | 6456-78-6 | ChemScene[1] |

| Molecular Formula | C₁₀H₆ClNO₂ | ChemScene[1] |

| Molecular Weight | 207.61 g/mol | ChemScene[1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | Inferred from supplier data[1] and SDS of isomers. |

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not available. However, based on the classifications of its isomers, a precautionary classification is provided below.

Precautionary GHS Classification (based on isomers):

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2][3] |

Signal Word: Warning[3]

Hazard Pictograms:

Toxicological Information

No specific toxicological studies for this compound were identified. The toxicological profile is inferred from data on chloroquine, hydroxychloroquine, and other quinoline derivatives.

General Toxicity of Chloroquinolines: Chloroquine and its derivatives are known to exhibit toxicity, particularly with long-term use or in cases of overdose.[4][5] The primary targets of toxicity include the gastrointestinal tract, cardiovascular system, and eyes (retinopathy with chronic use).[4] Acute toxicity is characterized by cardiovascular effects and electrolyte imbalances.[5]

Metabolism and Potential for Toxicity: Quinoline and its derivatives are metabolized by cytochrome P450 enzymes in the liver.[6][7] The metabolism of quinoline can lead to the formation of reactive metabolites, such as epoxides, which may be associated with its genotoxic and carcinogenic properties.[8] Specifically, the formation of quinoline-5,6-epoxide is hypothesized to be linked to its tumorigenic activity.[8] While the specific metabolic pathway of this compound is unknown, it is prudent to assume that it may undergo similar metabolic activation.

Below is a generalized diagram illustrating a potential metabolic activation pathway for quinoline compounds, leading to the formation of reactive intermediates.

Caption: Generalized metabolic activation of quinoline derivatives.

Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Ensure eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate. |

The following workflow diagram outlines the recommended handling procedures in a laboratory setting.

Caption: Recommended laboratory workflow for handling this compound.

First Aid Measures

In case of exposure, immediate action is crucial. The following measures are based on information for isomeric compounds.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

The logical flow for responding to an accidental exposure is depicted in the diagram below.

Caption: Decision-making workflow for first aid response to exposure.

Firefighting and Accidental Release Measures

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.[9]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing dust.

-

Containment and Cleanup: Sweep up the spilled solid material, minimizing dust generation, and place it in a suitable, closed container for disposal. Do not let the product enter drains.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service.

This guide provides a summary of the available safety information for this compound, primarily based on data from its isomers. Researchers and drug development professionals should always exercise caution and adhere to the highest safety standards when handling this and any other chemical compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. synquestlabs.com [synquestlabs.com]

Navigating the Solubility Landscape of 6-Chloroquinoline-8-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of 6-chloroquinoline-8-carboxylic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. While specific quantitative solubility data for this compound in common laboratory solvents is not widely available in published literature, this document outlines the essential experimental protocols for determining its solubility, thereby empowering researchers to generate critical data for their work.

Understanding the Solubility of this compound

This compound is a substituted quinoline derivative. The physicochemical properties of such molecules, including their solubility, are of paramount importance as they influence bioavailability, formulation, and efficacy in therapeutic applications. The presence of both a chloro and a carboxylic acid group suggests a complex solubility behavior that will be highly dependent on the polarity and pH of the solvent.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a current gap in specific, publicly available quantitative solubility data for this compound. One source qualitatively describes the compound as "Slightly" soluble in Acetonitrile (ACN) and Dimethyl sulfoxide (DMSO).[1] To facilitate a standardized approach to data collection and comparison, the following table is provided as a template for researchers to populate with their experimentally determined values.